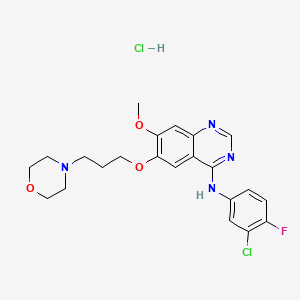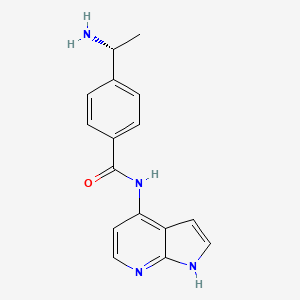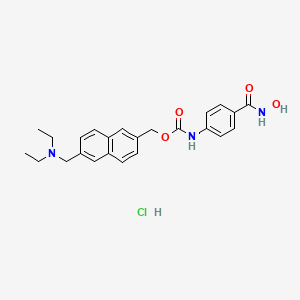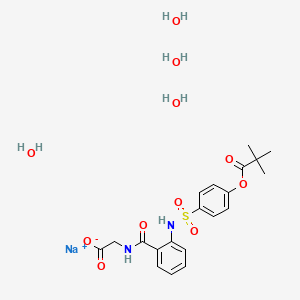
BMS 195614
Overview
Description
Mechanism of Action
Target of Action
BMS614, also known as BMS-195614, is a neutral retinoic acid receptor (RARα) selective antagonist . The primary target of BMS614 is the RARα, a nuclear receptor that plays a crucial role in regulating gene expression .
Mode of Action
BMS614 interacts with its target, the RARα, by binding to it selectively. The binding affinity (Ki) of BMS614 to RARα is 2.5 nM, indicating a strong interaction . The crystal structure of the BMS614-bound RARα ligand-binding domain (LBD) complex revealed that BMS614 harbors a large ‘antagonistic’ extension that cannot be contained within the buried ligand-binding pocket (LBP). This causes the displacement of helix H12, allowing the bulky extension of the ligand to protrude between helices H3 and H11 .
Biochemical Pathways
The binding of BMS614 to RARα affects the retinoic acid signaling pathway, which is involved in various biological processes, including cell growth, differentiation, and apoptosis
Pharmacokinetics
The solubility of bms614 in dmso is reported to be 30 mg/ml , suggesting that it may have good bioavailability when administered in suitable formulations
Result of Action
The molecular and cellular effects of BMS614’s action primarily involve the modulation of gene expression regulated by RARα. By acting as a neutral antagonist, BMS614 can potentially block the activation of RARα, thereby inhibiting the transcription of RARα-responsive genes . This can lead to changes in cellular processes controlled by these genes.
Biochemical Analysis
Biochemical Properties
BMS614 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. As a selective antagonist of the retinoic acid receptor (RAR) α, BMS614 inhibits the binding of agonists to this receptor, thereby modulating the receptor’s activity. This interaction is characterized by an IC50 value of 2.5 nM, indicating its high potency . BMS614 does not significantly affect nuclear receptor corepressor (NCoR) binding but moderately decreases SMRT binding to RAR, antagonizing agonist-induced coactivator (CoA) recruitment .
Cellular Effects
BMS614 has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, BMS614 has been shown to block the differentiation effects of all-trans retinoic acid (ATRA) metabolites on NB4 promyelocytic leukemia cells via the RARα signaling pathway . This inhibition affects the expression of maturation-specific cell surface markers and the reorganization of nuclear bodies, demonstrating its impact on cell signaling and gene expression .
Molecular Mechanism
The molecular mechanism of BMS614 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. BMS614 binds to the RARα receptor, preventing the recruitment of coactivators and thereby inhibiting the receptor’s activity . This inhibition leads to a decrease in the transcription of target genes regulated by RARα, affecting various cellular processes. Additionally, BMS614’s selective antagonism of RARα plays a role in blocking the differentiation of leukemia cells induced by ATRA metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BMS614 change over time, influenced by its stability and degradation. BMS614 is stable when stored at -20°C and maintains its potency over extended periods . Long-term studies have shown that BMS614 can sustain its inhibitory effects on RARα activity, leading to prolonged changes in cellular function and gene expression . The degradation of BMS614 over time can reduce its efficacy, necessitating careful handling and storage to preserve its activity .
Dosage Effects in Animal Models
The effects of BMS614 vary with different dosages in animal models. At lower doses, BMS614 effectively inhibits RARα activity without causing significant adverse effects . At higher doses, BMS614 can exhibit toxic effects, including disruptions in normal cellular functions and potential toxicity to specific tissues . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
BMS614 is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. As a retinoic acid receptor antagonist, BMS614 affects the metabolism of retinoic acid and its derivatives . This interaction can influence metabolic flux and metabolite levels, impacting various physiological processes.
Transport and Distribution
Within cells and tissues, BMS614 is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . BMS614’s distribution is influenced by its physicochemical properties, including its solubility and molecular weight, which determine its ability to traverse cellular membranes and reach its target sites .
Subcellular Localization
The subcellular localization of BMS614 is crucial for its activity and function. BMS614 is primarily localized in the cytoplasm and nucleus, where it interacts with the RARα receptor . This localization is facilitated by specific targeting signals and post-translational modifications that direct BMS614 to these compartments. The precise subcellular distribution of BMS614 can influence its efficacy in modulating RARα activity and affecting cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS614 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the naphthalene core, introduction of the quinoline moiety, and final coupling with benzoic acid. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of BMS614 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
BMS614 undergoes various chemical reactions, including:
Oxidation: BMS614 can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert BMS614 into its reduced forms.
Substitution: BMS614 can undergo substitution reactions, particularly at the quinoline and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline and naphthalene derivatives, which can be further utilized in different chemical and biological studies .
Scientific Research Applications
BMS614 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study retinoic acid receptor alpha signaling pathways.
Biology: Employed in cell differentiation and proliferation studies, particularly in cancer research.
Medicine: Investigated for its potential therapeutic effects in diseases involving retinoic acid receptor alpha dysregulation.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Comparison with Similar Compounds
Similar Compounds
BMS-195614: Another name for BMS614, with identical properties and applications.
BMS-195615: A similar compound with slight structural variations, leading to different selectivity and potency.
BMS-195616: Another analog with modifications in the quinoline moiety, affecting its biological activity.
Uniqueness
BMS614 is unique due to its high selectivity and potency as a retinoic acid receptor alpha antagonist. Its ability to selectively inhibit this receptor makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O3/c1-29(2)14-13-23(21-15-19-5-3-4-6-26(19)30-17-21)24-16-20(9-12-25(24)29)27(32)31-22-10-7-18(8-11-22)28(33)34/h3-13,15-17H,14H2,1-2H3,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLMBRZXZDAQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123381 | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182135-66-6 | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182135-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B1663650.png)






